2-((3-Cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide
CAS No.:
Cat. No.: VC15832515
Molecular Formula: C27H20N4O4S
Molecular Weight: 496.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H20N4O4S |
|---|---|
| Molecular Weight | 496.5 g/mol |
| IUPAC Name | 2-[3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C27H20N4O4S/c1-35-22-12-10-19(11-13-22)25-15-23(18-6-3-2-4-7-18)24(16-28)27(30-25)36-17-26(32)29-20-8-5-9-21(14-20)31(33)34/h2-15H,17H2,1H3,(H,29,32) |
| Standard InChI Key | NTKYAJARSNDXID-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyridine core, introduction of the cyano and methoxyphenyl groups, and finally, the attachment of the nitrophenyl acetamide moiety. Common methods involve the use of commercially available reagents and catalysts to facilitate these transformations.
Biological Activity
While specific biological activity data for 2-((3-Cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide is not available, compounds with similar structures have shown potential as inhibitors or modulators of various biological targets. For example, related molecules have been explored for their anti-inflammatory properties, such as inhibiting enzymes like 5-lipoxygenase (5-LOX) .
Data Table for Related Compounds
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